2-Hydroxysuccinamate

Description

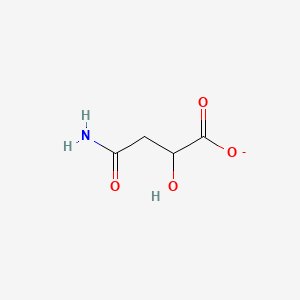

2-Hydroxysuccinamate (2-HSM; 4-amino-2-hydroxy-4-oxobutanoic acid) is a four-carbon α-hydroxyamide derivative of succinic acid. It is synthesized via enzymatic pathways involving ω-amidase and glutamine synthetase (GS) and is implicated in metabolic processes such as malate production . Structurally, 2-HSM features a hydroxyl group at the C2 position and an amide group at C4, distinguishing it from related compounds like 2-hydroxyglutarate (2-HG) and 2-hydroxyglutaramate (2-HGM) (Table 1).

Properties

Molecular Formula |

C4H6NO4- |

|---|---|

Molecular Weight |

132.09 g/mol |

IUPAC Name |

4-amino-2-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/p-1 |

InChI Key |

RTTYFXMXRFYCHM-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)N |

Synonyms |

2-hydroxysuccinamate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Structural Comparison of 2-Hydroxysuccinamate and Analogous Metabolites

| Compound | Chemical Formula | Carbon Chain Length | Key Functional Groups |

|---|---|---|---|

| This compound | C₄H₇NO₄ | 4 | -OH (C2), -CONH₂ (C4) |

| L-2-Hydroxyglutarate | C₅H₈O₅ | 5 | -OH (C2), -COOH (C1, C5) |

| L-2-Hydroxyglutaramate | C₅H₉NO₅ | 5 | -OH (C2), -CONH₂ (C5) |

Comparative Analysis with Structurally Similar Compounds

Enzymatic Substrate Specificity

2-HSM and its analogs exhibit distinct substrate preferences for ω-amidase and related enzymes:

- In contrast, mammalian ω-amidase preferentially catalyzes the hydrolysis of L-2-HGM (five-carbon) over 2-HSM .

- L-2-Hydroxyglutarate (2-HG): Generated via mutant isocitrate dehydrogenase (IDH1/2) in cancers, 2-HG accumulates to millimolar levels, inhibiting α-ketoglutarate-dependent enzymes like histone demethylases, thereby driving oncogenesis .

- L-2-Hydroxyglutaramate (2-HGM) : A five-carbon analog of 2-HSM, 2-HGM is hydrolyzed by human ω-amidase to α-ketoglutarate (α-KG), a critical intermediate in the TCA cycle .

Table 2. Enzymatic Activity and Inhibitory Roles

Metabolic Pathways and Disease Associations

- 2-HSM in Malate Synthesis : In plants, 2-HSM is hydrolyzed to L-malate, linking it to energy metabolism. In mammals, its role is less defined but may involve alternative pathways under metabolic stress .

- 2-HG in Cancer : IDH1/2 mutations in gliomas and acute myeloid leukemia (AML) result in 2-HG accumulation, which alters cellular epigenetics and promotes tumorigenesis .

- 2-HGM and Neurological Disorders : Elevated 2-HGM is observed in metabolic diseases like L-2-hydroxyglutaric aciduria, where defective repair enzymes lead to encephalopathy and cancer predisposition .

Kinetic and Structural Insights

- Inhibition Constants (Ki) : 2-HSM exhibits stronger binding affinity (Ki = 0.5–1.0 mM) to ω-amidase compared to 2-HG (Ki > 5 mM), suggesting a regulatory role in enzymatic cross-talk .

- Stereochemical Specificity : Unlike 2-HG, which exists as D- and L-enantiomers with distinct pathological roles (e.g., D-2-HG is oncogenic), 2-HSM’s activity is stereospecific to the L-form .

Table 3. Kinetic Parameters of Key Enzymatic Reactions

| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) | Ki (mM) |

|---|---|---|---|---|

| L-2-HSM | Plant ω-amidase | 2.1 | 15.8 | N/A |

| L-2-HGM | Human ω-amidase | 1.5 | 20.4 | N/A |

| Threonine | Rat liver ω-amidase | 3.0 | 18.2 | 0.5* |

*Inhibition by 2-HSM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.